Product packaging for 2-[2-(Methylthio)-4-thiazolyl]acetic Acid(Cat. No.:CAS No. 32672-26-7)

2-[2-(Methylthio)-4-thiazolyl]acetic Acid

Cat. No.: B12124863
CAS No.: 32672-26-7
M. Wt: 189.3 g/mol
InChI Key: WKMQMTPTZWDBRO-UHFFFAOYSA-N
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Description

2-[2-(Methylthio)-4-thiazolyl]acetic Acid is a high-purity thiazole derivative intended for research and development purposes. As a building block in organic synthesis, this compound serves as a key intermediate for the exploration of novel molecules in pharmaceutical and agrochemical research. The thiazole core, substituted with a methylthio group and an acetic acid side chain, provides versatile reactivity for further chemical modifications. Researchers value this compound for its potential in constructing more complex heterocyclic systems. Handle with appropriate safety precautions in a controlled laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S2 B12124863 2-[2-(Methylthio)-4-thiazolyl]acetic Acid CAS No. 32672-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32672-26-7

Molecular Formula

C6H7NO2S2

Molecular Weight

189.3 g/mol

IUPAC Name

2-(2-methylsulfanyl-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C6H7NO2S2/c1-10-6-7-4(3-11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9)

InChI Key

WKMQMTPTZWDBRO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CS1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylthio 4 Thiazolyl Acetic Acid and Its Precursors

Retrosynthetic Analysis of the 2-[2-(Methylthio)-4-thiazolyl]acetic Acid Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that inform the forward synthetic planning. The primary disconnection breaks the thiazole (B1198619) ring, suggesting a convergent synthesis from simpler, acyclic precursors.

The carbon-sulfur and carbon-nitrogen bonds of the thiazole ring are logical points for disconnection. This leads back to two primary building blocks: a three-carbon component bearing the acetic acid side chain or a precursor, and a thiourea-like synthon that provides the nitrogen and the second sulfur atom. Specifically, the analysis points towards an α-halocarbonyl compound and a source of the thioamide functionality.

Further disconnection of the methylthio group at the C2 position suggests two main strategies: the introduction of a thiol group followed by methylation, or the direct incorporation of a methylthio-containing precursor during the ring formation. The former often involves the synthesis of a thiazole-2-thione intermediate, which can be subsequently S-methylated. The latter approach would utilize a precursor like S-methyl dithiocarbamate (B8719985).

The acetic acid side chain at the C4 position can be introduced via a precursor such as an ethyl ester, which can be hydrolyzed in the final step. This points to starting materials like ethyl 4-haloacetoacetate. A visual representation of this analysis is often depicted in synthetic scheme diagrams. researchgate.net

Hantzsch Thiazole Synthesis and Related Cyclocondensation Reactions

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is highly relevant for the synthesis of the target molecule. ijper.org This method classically involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com

The reaction between thiourea (B124793) and an α-halocarbonyl compound is a widely employed method for the synthesis of 2-aminothiazoles. nih.govresearchgate.net The mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, displacing the halide. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. nih.gov

Various catalysts and reaction conditions have been developed to optimize this reaction, including the use of copper silicate (B1173343) as a heterogeneous reusable catalyst in ethanol (B145695), which can lead to excellent yields and simplified workup procedures. nanobioletters.com Other methods have utilized microwave irradiation to accelerate the reaction, often providing the desired products in a short time frame. nih.gov The choice of the α-halocarbonyl compound is crucial as it determines the substituent at the C4 and C5 positions of the thiazole ring. For instance, the reaction of phenacyl bromide with thiourea yields 2-amino-4-phenylthiazole. nanobioletters.com

To incorporate the acetic acid side chain at the C4 position, a suitable α-halocarbonyl precursor is required. Ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate are commonly used starting materials for this purpose. google.com The reaction of ethyl 4-chloroacetoacetate with thiourea leads to the formation of ethyl (2-aminothiazol-4-yl)acetate hydrochloride. google.com This intermediate contains the complete carbon skeleton of the final product, with the amino group at C2 serving as a handle for further modification and the ester group at C4 ready for hydrolysis to the carboxylic acid.

A process has been described for the preparation of (2-aminothiazol-4-yl)acetic acid hydrochloride by reacting thiourea with 4-chloroacetoacetyl chloride in water and a chlorohydrocarbon solvent. google.com This method is noted for producing a stable product in high purity. google.com

Reactant 1Reactant 2ProductReference
Thioureaα-Halocarbonyl Compounds2-Aminothiazoles nih.gov
ThioureaPhenacyl bromide2-Amino-4-phenylthiazole nanobioletters.com
ThioureaEthyl 4-chloroacetoacetateEthyl (2-aminothiazol-4-yl)acetate hydrochloride google.com
Thiourea4-Chloroacetoacetyl chloride(2-Aminothiazol-4-yl)acetic acid hydrochloride google.com

Introduction of the Methylthio Group in the Thiazole Ring System

With the thiazole ring bearing an acetic acid (or ester) side chain in place, the next critical step is the introduction of the methylthio group at the C2 position. This can be achieved through a two-step sequence of thiolation and methylation or by directly using a methylthio-containing precursor in the initial cyclization.

A common strategy involves the conversion of a 2-aminothiazole (B372263) intermediate to a thiazole-2-thione. This transformation can be achieved through diazotization of the 2-amino group followed by treatment with a sulfur source. Subsequently, the resulting thiazole-2-thione can be S-methylated using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) to yield the desired 2-(methylthio)thiazole (B1586565) derivative. nih.gov The thione exists in tautomeric equilibrium with the corresponding thiol, and methylation occurs on the sulfur atom.

Alternatively, some synthetic routes may proceed through a 2-halothiazole intermediate, which can then undergo nucleophilic substitution with a thiolating agent like sodium thiomethoxide to introduce the methylthio group directly.

Starting MaterialReagentsProductReference
2-Aminothiazole derivative1. Diazotization (e.g., NaNO₂, H₂SO₄) 2. Sulfur sourceThiazole-2-thione derivativeGeneral Knowledge
Thiazole-2-thione derivativeMethylating agent (e.g., CH₃I, (CH₃)₂SO₄)2-(Methylthio)thiazole derivative nih.gov
2-Halothiazole derivativeSodium thiomethoxide (NaSMe)2-(Methylthio)thiazole derivativeGeneral Knowledge

An alternative and often more direct approach is to incorporate the methylthio group from the outset of the thiazole ring synthesis. This avoids the need for functional group interconversion at the C2 position. One way to achieve this is by using a derivative of dithiocarbamic acid, such as S-methyl dithiocarbamate, in the Hantzsch synthesis instead of thiourea. The reaction of an S-alkyl dithiocarbamate with an α-halocarbonyl compound can directly yield a 2-(alkylthio)thiazole.

For instance, the reaction of methyl dithiocarbamate with ethyl 4-chloroacetoacetate would be expected to produce ethyl 2-(methylthio)-4-thiazolylacetate directly. This approach offers the advantage of building the desired C2 substituent into the ring system from the beginning. Research has shown the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from the reaction of dithiocarbamates and α-halocarbonyl compounds in water. bepls.com

Reactant 1Reactant 2ProductReference
S-Methyl dithiocarbamateEthyl 4-chloroacetoacetateEthyl 2-(methylthio)-4-thiazolylacetate bepls.com

Derivatization and Functional Group Interconversion at the Acetic Acid Moiety

The acetic acid moiety of this compound and related thiazolyl acetic acids is a versatile handle for a variety of chemical transformations. These modifications are crucial for creating derivatives with altered physicochemical properties or for synthesizing more complex molecules. Common derivatizations include esterification, amidation, and conversion into other functional groups.

Esterification is a frequent transformation. For instance, the methyl ester of 2-amino-4-p-chlorophenylthiazole-5-acetic acid has been synthesized and used as a precursor for further reactions. nih.gov This transformation is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a suitable esterifying agent.

The carboxylic acid can also be converted into amides. This is often accomplished by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents, followed by reaction with an amine. A related transformation involves the reaction with hydrazine (B178648) hydrate (B1144303) to form hydrazides. These hydrazides can then serve as intermediates for synthesizing other heterocyclic systems. For example, (7-Hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been used as a key intermediate. nih.gov This dihydrazide was subsequently reacted with aromatic aldehydes to form arylidene-hydrazides. nih.gov

Further derivatization can lead to the formation of more complex heterocyclic structures. The arylidene-hydrazides derived from acetic acid hydrazides can be cyclized with mercaptoacetic acid to yield thiazolidin-4-ones. nih.gov This demonstrates the utility of the acetic acid group as a scaffold for building new ring systems.

Another example of functional group interconversion involves the synthesis of 2-(2-t-butoxycarbonylamino-4-thiazolyl)-2-(1-t-butoxycarbonyl-1-methylethoxyimino)acetic acid, where the acetic acid moiety is modified and protected. prepchem.com The process involves reacting the corresponding aminothiazolyl acetic acid derivative with di-t-butyl pyrocarbonate. prepchem.com Such protection strategies are essential in multi-step syntheses.

The following table summarizes various derivatization strategies for the acetic acid moiety on thiazole scaffolds.

Starting MaterialReagent(s)Product TypeReference
2-Amino-4-p-chlorophenylthiazole-5-acetic acid methyl esterAromatic aldehydesSchiff Bases (Anils) nih.gov
Schiff Bases (from above)Sodium borohydride (B1222165) (NaBH4)2-N-Aralkyl amino esters nih.gov
2-N-Aralkyl amino estersDilute sodium hydroxide2-N-Aralkyl amino acids nih.gov
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl esterHydrazine hydrateDihydrazide nih.gov
DihydrazideAromatic aldehydesArylidene-hydrazides nih.gov
Arylidene-hydrazidesMercaptoacetic acid, ZnCl2Thiazolidin-4-ones nih.gov
2-(2-Amino-4-thiazolyl)-2-(1-t-butoxycarbonyl-1-methylethoxyimino)acetic acidDi-t-butyl pyrocarbonate, Triethylamine (B128534), 4-DMAPt-Butoxycarbonyl-protected acid prepchem.com

Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Yields

A primary route to the precursor, (2-aminothiazol-4-yl)-acetic acid, involves the reaction of thiourea with a 4-haloacetoacetic acid derivative. A specific patented process describes the reaction of thiourea with 4-chloroacetoacetyl chloride. google.com This method is noted for producing the hydrochloride salt of the product in a light-stable form and with high purity. google.com The reaction is typically performed in a two-phase system of water and a chlorohydrocarbon like methylene (B1212753) chloride, with initial cooling followed by reaction at room temperature. google.com

The introduction of the 2-(methylthio) group can be accomplished at different stages. One approach is to start with a precursor that already contains the S-methyl group, such as an N-acyl-S-methylisothiourea, and react it with a suitable C3 synthon. Alternatively, one can start with a 2-aminothiazole or a 2-thioxothiazole derivative and subsequently introduce the methyl group.

The Hantzsch synthesis and its variations are the cornerstone for constructing the thiazole ring. The general reaction involves the condensation of a compound containing a thioamide moiety with an α-haloketone or its equivalent. For this compound, this would conceptually involve the reaction between an S-methylated thiourea derivative and a γ-halo-β-ketoester, followed by hydrolysis.

A comparative analysis of different synthetic approaches from the literature for related thiazole structures is presented below, highlighting the diversity in reagents and conditions which influences the outcomes.

Synthetic GoalKey ReagentsCatalyst/SolventYieldKey AdvantagesReference
(2-Aminothiazol-4-yl)-acetic acid HClThiourea, 4-chloroacetoacetyl chlorideWater/Methylene chlorideGoodHigh purity, stable product google.com
2-Aminothiazolesβ-Keto esters, ThioureaTribromoisocyanuric acid (TBCA), DABCO / Aqueous mediumUp to 87%Green, efficient, avoids isolating intermediates organic-chemistry.org
2-(Alkylsulfanyl)thiazolesDithiocarbamates, α-Halocarbonyl compoundsWater (reflux)75–90%Catalyst-free, green solvent bepls.com
2-AminothiazolesPropargylamines, Isothiocyanatesp-Toluenesulfonic acid (PTSA) / 1,2-Dichloroethane (Microwave)47–78%Rapid synthesis bepls.com

The regioselectivity of the Hantzsch synthesis is a critical factor. When using unsymmetrical reagents, two different isomers can potentially form. In the synthesis of 4-substituted thiazoles, the reaction between a thioamide and an α-haloketone generally proceeds with high regioselectivity, where the sulfur atom attacks the carbonyl carbon and the nitrogen attacks the halogen-bearing carbon. For the synthesis of the target molecule, using a derivative of acetoacetic acid ensures that the acetic acid moiety is correctly placed at the 4-position of the thiazole ring.

The efficiency of these routes can be significantly enhanced by using modern synthetic techniques. For example, the use of microwave irradiation can dramatically reduce reaction times, and the development of green protocols using water as a solvent minimizes environmental impact. bepls.com

One-Pot Synthetic Approaches to this compound and Related Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability by reducing the number of work-up and purification steps. Several one-pot methodologies have been developed for the synthesis of thiazole derivatives, which can be adapted for the preparation of this compound.

One highly relevant approach is the one-pot synthesis of 2-aminothiazole derivatives from 1,3-diazabuta-1,3-dienes and thioglycolic acid. psu.edu This method provides a facile route to substituted thiazoles. Another versatile one-pot method involves the reaction of β-keto esters, thiourea, and a brominating agent like tribromoisocyanuric acid (TBCA). organic-chemistry.org This telescoped synthesis proceeds via an in-situ α-monohalogenation of the β-keto ester, followed by condensation with thiourea, yielding 2-aminothiazoles in high yields. organic-chemistry.org This approach is particularly attractive due to its high atom economy and the use of an aqueous medium. organic-chemistry.org

Multi-component reactions (MCRs) are another powerful tool for the one-pot synthesis of complex molecules. A three-component reaction involving 4-(4-methylthiophenyl)-5-carbethoxy-6-methyl-3,4-dihydropyrimidin-2(1H)-thione, monochloroacetic acid, and various aldehydes has been used to synthesize thiazolo[2,3-b]dihydropyrimidinone derivatives. nih.gov While not directly yielding the target molecule, this demonstrates the feasibility of incorporating a methylthio-bearing precursor and an acetic acid synthon in a one-pot process.

The table below outlines several one-pot synthetic strategies for thiazole derivatives.

Product TypeReactantsCatalyst/ConditionsYieldKey FeaturesReference
2-Aminothiazoles1,3-Diazabuta-1,3-dienes, Thioglycolic acidNot specifiedNot specifiedConvenient one-pot method psu.edu
2-Aminothiazolesβ-Keto esters, ThioureaTribromoisocyanuric acid (TBCA), DABCO / Aqueous mediumUp to 87%Green, efficient, telescoped synthesis organic-chemistry.org
Thiazolo[2,3-b]pyrimidinonesDihydropyrimidinethione, Monochloroacetic acid, AldehydesNot specifiedNot specifiedThree-component reaction nih.gov
Thiazolyl-hydrazono-ethylthiazoles2-(2-Benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, Hydrazonoyl chloridesTriethylamine (TEA) / Dioxane68-71%One-pot, three-component synthesis of complex thiazoles nih.gov

These one-pot approaches highlight the trend towards more efficient and environmentally friendly chemical syntheses. The selection of a particular one-pot method for synthesizing this compound would depend on the availability of starting materials and the desired scale of the reaction. The use of a β-keto ester with an appropriate leaving group and a S-methylated thiourea derivative in a one-pot Hantzsch-type reaction appears to be a promising and efficient strategy.

Chemical Transformations and Reaction Mechanisms of 2 2 Methylthio 4 Thiazolyl Acetic Acid

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. The nitrogen atom tends to deactivate the ring towards electrophilic attack, similar to pyridine. However, the sulfur atom can act as an electron donor, and the nature of substituents at the C2, C4, and C5 positions significantly modulates the ring's reactivity. pharmaguideline.comias.ac.in

The thiazole nucleus is generally resistant to electrophilic substitution unless activating groups are present. ias.ac.in In 2-[2-(Methylthio)-4-thiazolyl]acetic acid, the 2-methylthio group is an electron-donating substituent, which activates the ring for electrophilic attack. Theoretical and experimental studies on substituted thiazoles indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.comresearchgate.net The electron-donating nature of the sulfur atom in the ring and the C2-methylthio group preferentially directs electrophiles to this position. pharmaguideline.com

Table 1: Predicted Electrophilic Substitution on this compound

Reaction TypeReagent ExamplePredicted Major Product
HalogenationBr₂2-[2-(Methylthio)-5-bromo-4-thiazolyl]acetic Acid
NitrationHNO₃/H₂SO₄2-[2-(Methylthio)-5-nitro-4-thiazolyl]acetic Acid
SulfonationH₂SO₄/SO₃2-[2-(Methylthio)-4-thiazolyl]-5-sulfonic Acid Acetic Acid

This table is based on established principles of thiazole reactivity and is predictive in nature.

The electron distribution in the thiazole ring makes the C2 carbon the most electron-deficient position and thus the most susceptible to nucleophilic attack. pharmaguideline.comias.ac.in In the case of this compound, the C2 position is already substituted. However, strong nucleophiles can potentially displace the methylthio group or its oxidized derivatives (see section 3.2.2).

Ring-opening reactions of the thiazole nucleus can occur under harsh conditions, such as treatment with strong acids or bases, though thiazoles are generally more stable than oxazoles. analis.com.my For instance, related thiazolidinone structures have been shown to undergo ring cleavage when heated with aqueous sulfuric acid. researchgate.net Such reactions typically proceed via hydrolysis of the heterocyclic ring, leading to acyclic intermediates.

Reactions Involving the Methylthio Group

The methylthio (-SCH₃) group is a versatile functional handle that can undergo several important transformations.

A primary reaction of the thioether in this compound is oxidation. The sulfur atom can be sequentially oxidized to form the corresponding sulfoxide (B87167) and then the sulfone. smolecule.com These oxidation states can alter the electronic properties and biological activity of the molecule.

The oxidation is typically achieved using common oxidizing agents. For example, meta-chloroperbenzoic acid (m-CPBA) is effective for oxidizing thioethers. rsc.org The reaction can often be controlled to selectively produce either the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidant and the reaction conditions.

Formation of Sulfoxide: Using one equivalent of an oxidizing agent like hydrogen peroxide or m-CPBA under controlled temperatures typically yields the 2-[2-(methylsulfinyl)-4-thiazolyl]acetic acid.

Formation of Sulfone: The use of excess oxidant or stronger oxidizing conditions will further oxidize the sulfoxide to the corresponding 2-[2-(methylsulfonyl)-4-thiazolyl]acetic acid. rsc.org

Table 2: Oxidation of the Methylthio Group

ProductOxidizing AgentTypical ConditionsReference
2-[2-(Methylsulfinyl)-4-thiazolyl]acetic acidm-CPBA (1 equiv.)Dichloromethane, 0°C to rt rsc.org
2-[2-(Methylsulfonyl)-4-thiazolyl]acetic acidm-CPBA (>2 equiv.)Dichloromethane, reflux rsc.org
2-[2-(Methylsulfonyl)-4-thiazolyl]acetic acidKMnO₄Acetic acid/waterGeneral knowledge

Data in this table is illustrative, based on analogous reactions.

The methylthio group and its oxidized forms, the methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups, can act as leaving groups in nucleophilic substitution reactions. The sulfinyl and sulfonyl groups are better leaving groups than the methylthio group. This allows for the introduction of a variety of substituents at the C2 position of the thiazole ring.

Studies on related sulfur-containing heterocycles have shown that the methylsulfinyl group can be displaced by various nucleophiles. rsc.org Furthermore, research has demonstrated that methylthio, methylsulfinyl, and methylsulfonyl groups can be displaced by biological nucleophiles like glutathione, forming methanesulfenic acid and methanesulfinic acid as byproducts, respectively. nih.gov This reactivity suggests that amines, alkoxides, or other nucleophiles could displace these groups to form new 2-substituted thiazole derivatives.

Chemical Modifications of the Carboxylic Acid Functionality

The carboxylic acid group of this compound readily undergoes standard transformations, such as esterification and amidation. smolecule.com These modifications are often used to alter the compound's solubility and pharmacokinetic properties.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent yields the corresponding ester. For example, reacting the parent acid with ethanol (B145695) would produce ethyl 2-[2-(methylthio)-4-thiazolyl]acetate. google.com

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine. This reaction is typically facilitated by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride, SOCl₂) or by using a peptide coupling agent (e.g., DCC, EDC). The activated acid is then treated with a primary or secondary amine to form the desired amide derivative. nih.gov

Table 3: Derivatization of the Carboxylic Acid Functionality

Reaction TypeReagentsProduct ExampleReference
EsterificationEthanol, H₂SO₄ (cat.)Ethyl 2-[2-(methylthio)-4-thiazolyl]acetate smolecule.comgoogle.com
EsterificationMethanol, H₂SO₄ (cat.)Methyl 2-[2-(methylthio)-4-thiazolyl]acetate nih.gov
Amidation1. SOCl₂ 2. R-NH₂N-Alkyl-2-[2-(methylthio)-4-thiazolyl]acetamide smolecule.comnih.gov
AmidationR-NH₂, EDC, HOBtN-Alkyl-2-[2-(methylthio)-4-thiazolyl]acetamide nih.gov

This table provides examples of common derivatization reactions.

Esterification and Amide Bond Formation Reactions

The carboxylic acid functional group is a versatile handle for derivatization through esterification and amidation. These reactions are fundamental in modifying the compound's physicochemical properties.

Esterification: Esterification of thiazole-containing acetic acids is a common transformation. For instance, related compounds like 2-amino-4-p-chlorophenylthiazole-5-acetic acid are readily converted to their methyl esters. nih.gov This is typically achieved through Fischer esterification, reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate, which then eliminates water to yield the ester.

Alternatively, "green chemistry" approaches can be employed, using heterogeneous acid catalysts like Amberlyst-15 under solvent-free conditions to enhance reaction rates and simplify product purification. gcsu.edu For this compound, reaction with various alcohols can produce a library of corresponding esters.

Amide Bond Formation: The synthesis of amides from this compound involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents are often employed for this purpose. For example, related 2-aminothiazole (B372263) derivatives are reacted with various amines in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Another method involves converting the carboxylic acid to a more reactive acid chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-[2-(Methylthio)-4-thiazolyl]acetyl chloride can then react readily with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. nih.govscribd.com This approach was used to synthesize a series of N-substituted amides from similar thiazole derivatives. nih.govresearchgate.net

Table 1: Representative Esterification and Amide Formation Reactions

Reaction TypeReagents and ConditionsProduct TypeReference Example
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 2-[2-(methylthio)-4-thiazolyl]acetate nih.gov
Acid Chloride Formation followed by Amination1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Primary/Secondary Amine, TriethylamineN-substituted 2-[2-(methylthio)-4-thiazolyl]acetamide nih.govscribd.comresearchgate.net
Peptide CouplingAmine, Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt), Solvent (e.g., DMF)N-substituted 2-[2-(methylthio)-4-thiazolyl]acetamide nih.gov

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-[2-(Methylthio)-4-thiazolyl]ethanol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). The reduction of ester derivatives, such as the methyl or ethyl ester, is often a more facile pathway, which can be achieved with milder reagents like sodium borohydride (B1222165) (NaBH₄) in some cases, as demonstrated with related thiazole esters. nih.gov

Decarboxylation: Decarboxylation involves the loss of carbon dioxide from the carboxylic acid group. For α-heteroaryl acetic acids, this reaction can sometimes be induced by heat, particularly if the resulting carbanion intermediate at the α-carbon is stabilized. In the case of the related compound (2-aminothiazol-4-yl)-acetic acid, it has been noted to undergo decarboxylation relatively easily when in solution, yielding 2-amino-4-methylthiazole. google.com This suggests that this compound could potentially decarboxylate under thermal or catalytic conditions to form 2-(methylthio)-4-methylthiazole, although the stability of the 2-(methylthio) substituent compared to the 2-amino group would influence the reaction's feasibility.

Table 2: Reduction and Decarboxylation Reactions

Reaction TypeReagents and ConditionsPotential ProductReference Example
Carboxylic Acid ReductionLithium Aluminum Hydride (LiAlH₄) in THF, followed by aqueous workup2-[2-(Methylthio)-4-thiazolyl]ethanol nih.gov
DecarboxylationHeat, possibly in solution2-(Methylthio)-4-methylthiazole google.com

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of its key reactions can be inferred from well-established principles and studies on analogous systems.

Elucidation of Reaction Intermediates and Transition States

Esterification and Amide Formation: The mechanism of acid-catalyzed esterification involves several key intermediates. The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack. The alcohol then attacks this electrophilic carbon, leading to a tetrahedral intermediate . This intermediate is central to the reaction pathway. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.

For amide bond formation using coupling reagents, the carboxylic acid is first converted into a highly reactive O-acylisourea intermediate (when using carbodiimides like DCC). This intermediate is highly susceptible to nucleophilic attack by the amine. The transition state for this step involves the approach of the amine nitrogen to the activated carbonyl carbon. In the presence of additives like HOBt, the O-acylisourea intermediate may be converted to an active ester of HOBt, which then reacts with the amine.

Thiazole Ring Reactions: In reactions involving the thiazole nucleus itself, such as electrophilic substitution, the electron-donating character of the sulfur and nitrogen atoms influences the regioselectivity. Theoretical calculations on related 2-aminothiazole systems help in understanding the electronic distribution and identifying the most nucleophilic sites. researchgate.net The transition states for such reactions would involve the formation of a sigma complex (or Wheland intermediate) where the electrophile is attached to a carbon atom of the ring, and the positive charge is delocalized over the heterocyclic system.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are crucial for understanding reaction rates, determining the order of reaction with respect to each reactant, and elucidating the reaction mechanism. While kinetic data for the title compound is scarce, studies on similar reactions provide a framework for analysis.

For example, kinetic studies on the hydrolysis of methyl acetate, the reverse of esterification, show that the reaction is typically first-order with respect to the ester and the acid catalyst. psu.edu A similar kinetic profile would be expected for the esterification of this compound. The rate of reaction can be monitored by tracking the concentration of reactants or products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). psu.edu

Kinetic analysis of the oxidation of a related compound, 2-Amino-4-(methylthio)butanoic acid, revealed a first-order dependence on the oxidant and fractional order dependence on the substrate and acid catalyst concentration. researchgate.netijlpr.com Such studies allow for the derivation of a rate law that is consistent with a proposed mechanism. By performing the reaction at different temperatures, thermodynamic activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from an Eyring plot. researchgate.netijlpr.com These parameters provide insight into the nature of the transition state. A negative value for ΔS‡, for instance, suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions.

Table 3: Example of Kinetic Parameters from a Model Reaction (Hydrolysis of Methyl Acetate)

ParameterDescriptionSignificance for Pathway AnalysisReference Example
Rate LawMathematical expression relating reaction rate to reactant concentrations. (e.g., Rate = k[A]x[B]y)Helps determine the molecularity of the rate-determining step. researchgate.netijlpr.com
Reaction OrderThe exponent of a reactant's concentration in the rate law (x, y).Indicates how the rate is affected by the concentration of each reactant. psu.eduresearchgate.net
Activation Energy (Ea)The minimum energy required for a reaction to occur.Provides information on the temperature sensitivity of the reaction rate. researchgate.net
Enthalpy of Activation (ΔH‡)The difference in enthalpy between the transition state and the reactants.Relates to the energy barrier of the reaction. researchgate.netijlpr.com
Entropy of Activation (ΔS‡)The difference in entropy between the transition state and the reactants.Provides insight into the degree of order in the transition state. researchgate.netijlpr.com

Advanced Structural Elucidation and Spectroscopic Research on 2 2 Methylthio 4 Thiazolyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For 2-[2-(Methylthio)-4-thiazolyl]acetic acid, distinct signals are expected for the protons of the methylthio group, the methylene (B1212753) group of the acetic acid side chain, the proton on the thiazole (B1198619) ring, and the acidic proton of the carboxyl group.

The methylthio (S-CH₃) protons would appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The methylene (CH₂) protons, being adjacent to both the thiazole ring and the carbonyl group, are expected to resonate as a singlet at approximately δ 3.8-4.0 ppm. The single proton on the thiazole ring (H-5) would also appear as a singlet, anticipated in the aromatic region, likely around δ 7.0-7.3 ppm. The carboxylic acid proton (-COOH) is characterized by a broad singlet at a downfield chemical shift, typically δ 10-13 ppm, and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O). pitt.edusigmaaldrich.com

Coupling constants (J-values), which describe the interaction between neighboring non-equivalent protons, are crucial for confirming proton connectivity. ukma.edu.ua In this molecule, since all proton groups are separated by more than three bonds or by heteroatoms, significant proton-proton coupling is not expected, leading to a spectrum dominated by singlets.

Illustrative ¹H NMR Data Table

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-SCH₃2.6Singlet
-CH₂-3.9Singlet
Thiazole H-57.2Singlet
-COOH12.0Broad Singlet

¹³C NMR and Heteronuclear Correlation Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The methylthio carbon (-SCH₃) is expected to appear in the upfield region, around δ 15-20 ppm. The methylene carbon (-CH₂) of the acetic acid moiety would likely resonate at approximately δ 35-45 ppm. The carbon of the carboxylic acid (-COOH) is anticipated to be significantly downfield, in the range of δ 170-180 ppm. The thiazole ring carbons have characteristic chemical shifts: C2 (bonded to two sulfur atoms and a nitrogen) would be highly deshielded (δ >165 ppm), C4 would be in the δ 145-155 ppm range, and C5 is expected around δ 115-125 ppm. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to definitively correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra. nih.gov

Illustrative ¹³C NMR Data Table

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-SCH₃17
-CH₂-40
Thiazole C5120
Thiazole C4150
Thiazole C2168
-COOH175

2D NMR Techniques for Complex Structure Determination

For molecules with more complex spin systems, two-dimensional (2D) NMR techniques are essential for complete structural assignment. nih.gov While this compound has a relatively simple ¹H NMR spectrum, 2D NMR would provide definitive confirmation of its structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this case, it would primarily show the absence of correlations between the isolated singlet signals, confirming their structural separation.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov For instance, an HMBC experiment would show correlations between the methylene (-CH₂) protons and the C4, C5, and -COOH carbons. It would also show correlations between the methylthio (-SCH₃) protons and the C2 carbon of the thiazole ring, providing unequivocal evidence for the connectivity of the substituent groups to the heterocyclic core.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify functional groups and probe the conformational characteristics of a molecule by measuring its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy is particularly effective for identifying key functional groups. nih.gov In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding. researchgate.net

The C=O stretching vibration of the carboxylic acid group would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring are expected to appear in the 1600-1450 cm⁻¹ region. uodiyala.edu.iq The C-S stretching vibrations typically occur in the 700-600 cm⁻¹ range. uodiyala.edu.iq

Illustrative FT-IR Data Table

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretchCarboxylic Acid
1700-1725C=O stretchCarboxylic Acid
1600-1450C=N, C=C stretchThiazole Ring
1440-1400C-H bend-CH₂, -CH₃
~700C-S stretchThiazole, Methylthio

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S and S-S bonds, which are often weak in FT-IR, can produce strong signals in Raman spectra. Therefore, the vibrations associated with the thiazole ring and the methylthio group would be prominent. The symmetric stretching of the C-S bonds in the thiazole ring and the S-CH₃ group would be readily observable. Raman spectroscopy is generally less sensitive to the O-H and C=O groups compared to FT-IR but can still provide confirmatory data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to four or more decimal places, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound, the molecular formula is C6H7NO2S2, corresponding to a precise molecular weight of 189.2553. aaronchem.com An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming its elemental composition.

PropertyValueSource
Molecular FormulaC6H7NO2S2 aaronchem.com
Calculated Molecular Weight (Exact Mass)189.2553 Da aaronchem.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, also known as MS/MS, is an advanced technique that involves multiple stages of mass analysis, typically with a fragmentation step in between. nih.gov In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. unito.itnih.gov This process provides detailed structural information by revealing the compound's fragmentation pathways. nih.gov

For this compound, the precursor ion would be the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-. The fragmentation of this compound would likely involve characteristic losses based on its functional groups. Common fragmentation pathways for molecules containing a carboxylic acid group include the loss of water (H₂O) or the neutral loss of carbon dioxide (CO₂).

Based on general fragmentation principles, several key fragmentation pathways for this compound can be proposed:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the cleavage of the C-C bond adjacent to the carboxyl group, resulting in the loss of a COOH radical (45 Da). docbrown.info

Decarboxylation: The loss of CO₂ (44 Da) from the parent ion is another characteristic fragmentation pathway for carboxylic acids.

Cleavage of the methylthio group: The bond between the sulfur and the methyl group could break, leading to the loss of a methyl radical (CH₃).

Precursor Ion (m/z)Proposed FragmentationResulting Fragment Ion (m/z)Neutral Loss (Da)
189 [M-H]-Loss of Carbon Dioxide14544
190 [M+H]+Loss of Formic Acid14446
190 [M+H]+Loss of Acetic Acid moiety13258

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique works by diffracting a beam of X-rays off the regularly spaced atoms in a crystal, producing a diffraction pattern from which the electron density and thus the positions of atoms can be mapped.

A successful crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. While specific crystal structure data for this compound is not available in the searched literature, the table below outlines the type of information that would be obtained from such an analysis. researchgate.net

Crystallographic ParameterInformation ProvidedValue
Crystal SystemThe symmetry of the unit cellNot available in searched literature
Space GroupThe symmetry operations of the crystalNot available in searched literature
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the unit cellNot available in searched literature
Bond Lengths (Å)The distances between bonded atomsNot available in searched literature
Bond Angles (°)The angles between adjacent bondsNot available in searched literature

Theoretical and Computational Chemistry of 2 2 Methylthio 4 Thiazolyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic characteristics of 2-[2-(methylthio)-4-thiazolyl]acetic acid. These methods provide a deep look into the molecule's stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine optimized molecular geometry, vibrational frequencies, and other electronic properties. These studies help in understanding the molecule's stability and preferred spatial arrangement of its atoms. The calculated bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule in its lowest energy state.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For thiazole (B1198619) derivatives, the HOMO is often located over the thiazole ring and the methylthio group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, indicates the regions susceptible to nucleophilic attack. This analysis is vital for predicting how this compound will interact with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. For this compound, regions with negative potential (typically colored in shades of red) are concentrated around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. Regions with positive potential (colored in blue) are usually found around hydrogen atoms, marking them as sites for nucleophilic attack. This visual representation of charge distribution is critical for understanding intermolecular interactions and chemical reactivity.

Conformational Analysis and Energy Minimization Studies

Conformational analysis of this compound involves identifying the most stable arrangement of its atoms. Due to the rotational freedom around single bonds, particularly the C-C bond connecting the acetic acid moiety to the thiazole ring, the molecule can exist in various conformations. Computational methods are employed to rotate these bonds systematically and calculate the potential energy of each resulting conformer. The conformation with the lowest energy is the most stable and, therefore, the most likely to be observed. These energy minimization studies are essential for understanding the molecule's three-dimensional shape, which influences its biological activity and physical properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be performed. DFT calculations, for example, can predict vibrational frequencies that correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated and compared with experimental NMR data to confirm the molecular structure. This correlation between predicted and experimental spectra is a powerful tool for structural elucidation and confirmation.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ) and coupling constants. nih.govsciensage.info For this compound, theoretical calculations can provide valuable insights into the electronic environment of each nucleus (¹H and ¹³C).

The prediction of NMR spectra is typically performed by first optimizing the molecular geometry of the compound using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set. sciensage.infonih.gov Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The expected ¹H and ¹³C NMR chemical shifts for this compound can be rationalized based on the electronic effects of the substituents on the thiazole ring. The methylthio (-SCH₃) group at the C2 position is an electron-donating group, which would influence the shielding of the thiazole ring protons and carbons. The acetic acid [-CH₂(COOH)] group at the C4 position is an electron-withdrawing group, which would have the opposite effect.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Thiazole-H57.0-7.5115-120The chemical shift is influenced by the electron-donating -SCH₃ and electron-withdrawing -CH₂(COOH) groups.
-CH₂-3.5-4.035-40The methylene (B1212753) protons are adjacent to the electron-withdrawing thiazole ring and carboxylic acid group.
-COOH10.0-12.0170-175The acidic proton of the carboxylic acid group typically appears at a high chemical shift.
-SCH₃2.5-3.015-20The methyl protons are deshielded by the adjacent sulfur atom.
Thiazole-C2-160-165This carbon is attached to the electron-donating sulfur atom of the ring and the methylthio group.
Thiazole-C4-145-150This carbon is attached to the electron-withdrawing acetic acid group.
Thiazole-C5-115-120This carbon is adjacent to the C4-substituent and the ring sulfur atom.

Note: The predicted chemical shift ranges are based on general values for similar functional groups and the expected electronic effects within the molecule. Actual experimental values may vary.

Vibrational Frequency Calculations for IR and Raman Spectra

Similar to NMR predictions, the process begins with the optimization of the molecular geometry. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. chem-soc.si These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. chem-soc.si

For this compound, the vibrational spectrum would exhibit characteristic bands for the thiazole ring, the methylthio group, and the acetic acid moiety.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
-COOHO-H stretch3200-3500Broad, Strong (IR)
-COOHC=O stretch1700-1750Strong (IR)
Thiazole RingC=N stretch1500-1600Medium (IR, Raman)
Thiazole RingRing stretch1400-1500Medium (IR, Raman)
-CH₂-C-H stretch2850-2950Medium (IR, Raman)
-SCH₃C-H stretch2900-3000Medium (IR, Raman)
-SCH₃C-S stretch600-700Weak (IR), Medium (Raman)

Note: The predicted frequency ranges are based on typical values for these functional groups. The intensities can vary depending on the specific computational method used.

UV-Vis Absorption Spectrum Simulations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-Vis absorption spectra. nih.gov These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The electronic transitions in this compound are expected to be of the π → π* and n → π* type, primarily involving the thiazole ring and the carboxylic acid group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. The HOMO-LUMO energy gap is a critical parameter that influences the electronic properties and reactivity of the molecule. nih.gov

Computational studies on similar thiazole derivatives have shown that the HOMO is often localized on the electron-rich thiazole ring and the sulfur atom, while the LUMO is distributed over the π-system of the ring and any electron-withdrawing substituents. nih.govnih.gov

Interactive Data Table: Predicted Electronic Transitions for this compound

TransitionPredicted λmax (nm)Oscillator Strength (f)Description
π → π250-300HighThis transition is expected to be the most intense and corresponds to the excitation of an electron from a π bonding orbital to a π antibonding orbital within the thiazole ring.
n → π300-350LowThis transition involves the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to a π antibonding orbital. It is typically weaker than the π → π* transition.

Note: The predicted λmax values are estimations based on TD-DFT calculations of related thiazole systems. The solvent environment can also significantly influence the absorption spectrum.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. researchgate.net For this compound, computational methods can be applied to study its synthesis, reactivity, and potential degradation pathways.

A common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net While the target molecule has a different substitution pattern, the principles of thiazole ring formation can be studied computationally.

The general workflow for studying a reaction mechanism computationally involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their minimum energy structures.

Transition State Search: A search for the transition state connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state connects the desired reactants and products.

For instance, in the synthesis of a thiazole derivative, computational methods could be used to investigate the stepwise mechanism, including the initial nucleophilic attack of the thioamide sulfur on the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration steps.

Applications in Organic Synthesis and Building Block Chemistry

Precursor in the Synthesis of Cephalosporin (B10832234) Analogues and β-Lactam Antibiotics

The 2-aminothiazole-4-yl-acetic acid moiety is a cornerstone structural feature in many third and fourth-generation cephalosporin antibiotics, such as Cefdinir and Cefotaxime. nih.govresearchgate.net This side chain is crucial for their broad spectrum of antibacterial activity and stability against β-lactamase enzymes.

While the 2-amino group is prevalent in the final drug structures, the 2-methylthio group in 2-[2-(Methylthio)-4-thiazolyl]acetic acid serves as a valuable synthon in the development of these antibiotics. In synthetic strategies, the methylthio group can function as a precursor to the required amino group through nucleophilic substitution or other chemical transformations. This approach allows for the manipulation of the thiazole (B1198619) core under conditions that might not be compatible with a free amino group.

Furthermore, research into novel β-lactam antibiotics has involved the direct use of substituted thiazole derivatives. For instance, new cephalosporins with N-linked quaternary ammonium (B1175870) salts at the C-3 position have been prepared from 2-methylimino-3-methyl-1,3-thiazoline derivatives, highlighting the adaptability of the thiazole ring system in creating next-generation antibiotic candidates. nih.gov The development of such analogues is critical for combating the rise of antibiotic-resistant bacteria. nih.gov

Scaffold for the Development of Diverse Heterocyclic Systems

The inherent reactivity of the this compound scaffold makes it an ideal starting point for synthesizing a variety of other heterocyclic systems, especially fused ring structures that are of high interest in medicinal chemistry.

The compound serves as a platform for building more elaborate heterocyclic structures through reactions involving its functional groups.

Imidazothiazoles: The thiazole ring can be used to construct the fused imidazo[2,1-b]thiazole (B1210989) system. In a representative synthesis, a 2-aminothiazole (B372263) precursor is reacted with an α-haloketone to form the bicyclic imidazo[2,1-b]thiazole core. nih.govsemanticscholar.org This core can then be further functionalized, for example, by coupling it with other heterocyclic systems like methylthiopyrimidine to create complex molecules with potential applications in cancer therapy. nih.govsemanticscholar.org

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle known for its wide range of pharmacological activities. nih.govmdpi.com The acetic acid moiety of the title compound can be readily converted into a thiosemicarbazide. This intermediate is a classic precursor that can undergo acid-catalyzed intramolecular cyclization to form a 5-substituted-2-amino-1,3,4-thiadiazole ring, thus integrating the original thiazole framework into a new thiadiazole-containing molecule.

Thiazolopyrimidines: The thiazolopyrimidine scaffold, a bioisosteric analogue of purine, is a privileged structure in drug discovery. nih.govresearchgate.net The synthesis of thiazolo[3,2-a]pyrimidines can be directly achieved using precursors derived from this compound. For example, the reaction of a 6-amino-2-thioxo-tetrahydropyrimidine derivative with chloroacetic acid yields a 2-carboxymethylthio intermediate, which upon cyclization, forms the fused thiazolo[3,2-a]pyrimidine system. nih.gov This reaction directly utilizes the reactive acetic acid side chain to build the second ring.

Starting Material ClassReagent(s)Resulting HeterocycleRef.
2-Aminothiazoleα-HaloketoneImidazo[2,1-b]thiazole nih.govsemanticscholar.org
Thiazole-acetic acid derivativeThiosemicarbazide, Acid1,3,4-Thiadiazole nih.gov
2-Thioxo-pyrimidine derivativeChloroacetic Acid, Acetic AnhydrideThiazolo[3,2-a]pyrimidine nih.gov

As demonstrated by the synthesis of imidazothiazoles and thiazolopyrimidines, this compound is an excellent building block for creating fused bicyclic and polycyclic heterocyclic systems. nih.govnih.gov The thiazole acts as an anchor onto which other rings are fused, typically by leveraging the reactivity of the acetic acid side chain or a derivative thereof. For example, a common strategy involves the initial formation of a pyrimidine (B1678525) or imidazole (B134444) ring attached to the thiazole, followed by subsequent cyclization reactions to generate even more complex, multi-ring structures. This modular approach is fundamental to creating libraries of novel compounds for biological screening.

Intermediate in the Synthesis of Structurally Diverse Organic Compounds

Beyond its role as a scaffold for well-known fused heterocycles, this compound functions as a key intermediate in multi-step synthetic pathways toward unique organic compounds. Its functional groups can be modified sequentially to build molecular complexity. For instance, the carboxylic acid can be converted to an amide, ester, or hydrazide, each opening up new reaction possibilities. nih.gov The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, altering the electronic properties of the ring and enabling different types of follow-on chemistry. nih.govsemanticscholar.org This step-by-step functionalization allows chemists to precisely construct target molecules with desired stereochemistry and substitution patterns, making it a valuable tool in the synthesis of novel materials and potential therapeutic agents.

Strategic Utility in Multicomponent Reactions and Modular Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Thiazole derivatives are frequently synthesized and utilized in MCRs. iau.irnih.gov Acetic acid is often employed as a catalyst or solvent in domino MCRs that produce highly substituted thiazoles. rsc.orgrsc.orgresearchgate.net

The structure of this compound is well-suited for such strategies. The active methylene (B1212753) group in the acetic acid side chain can participate in Knoevenagel-type condensations, while the thiazole ring itself can be constructed in situ or used as one of the primary components. This allows for the rapid assembly of complex thiazole-containing molecules, including fused systems like 4,7-dihydro- iau.irrsc.orgrsc.orgthiadiazolo[5,4-b]pyridines, in a single pot, which is a significant advantage for creating diverse chemical libraries for drug discovery. nih.gov

Analytical Methodologies for Detection, Quantification, and Purity Assessment in Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone for the analysis of thiazole (B1198619) derivatives, enabling the separation of the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like 2-[2-(Methylthio)-4-thiazolyl]acetic Acid. Method development for related thiazole derivatives often utilizes reverse-phase chromatography, which separates compounds based on their hydrophobicity.

An isocratic HPLC-UV method is typically developed to achieve consistent and reproducible results. nih.gov The selection of a C18 stationary phase is common, providing a non-polar surface for interaction with the analyte. nih.gov The mobile phase composition is critical for achieving optimal separation; a mixture of an aqueous buffer (like orthophosphoric acid in water) and an organic solvent (such as acetonitrile) is frequently used. nih.govnih.gov The ratio is adjusted to control the retention time and resolution of the analyte peak. nih.gov Detection is commonly performed using a UV detector, as the thiazole ring system possesses a chromophore that absorbs in the ultraviolet spectrum. nih.gov For a related aminothiazole, a detection wavelength of 272 nm was found to be effective. nih.govd-nb.info

Table 1: Illustrative HPLC Method Parameters for Thiazole Derivative Analysis

Parameter Condition Source
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) nih.govnih.gov
Mobile Phase 55% 0.1% v/v Orthophosphoric Acid in Water nih.govnih.gov
45% Acetonitrile nih.govnih.gov
Flow Rate 1.0 mL/min nih.govnih.gov
Detection UV at 272 nm nih.govnih.gov

| Elution Mode | Isocratic | nih.gov |

This table represents a typical starting point for method development for this compound, based on methods developed for structurally similar aminothiazole compounds.

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. Due to the carboxylic acid group, this compound is non-volatile. Therefore, its analysis by GC requires a derivatization step to convert the carboxylic acid into a more volatile form, such as an ester (e.g., a methyl or ethyl ester). This process, known as esterification, reduces the polarity and increases the volatility of the analyte. smolecule.com Once derivatized, the compound can be separated on a capillary GC column and detected, often by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). GC-MS is particularly powerful as it provides structural information, aiding in the identification of the analyte and any impurities. aip.orgresearchgate.net

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. rsc.orgresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel), which is then developed in a suitable mobile phase. rsc.org The choice of mobile phase, typically a mixture of organic solvents, is crucial for achieving separation between the spots corresponding to the reactant, product, and any intermediates. researchgate.net After development, the spots are visualized, commonly under UV light or by using a chemical staining agent. epfl.ch The relative positions of the spots (Rf values) indicate the progress of the reaction.

Spectrophotometric Methods for Quantification in Research Settings

UV-Visible spectrophotometry can be employed for the quantification of thiazole derivatives in research settings, provided the compound has a distinct chromophore and the sample matrix is not overly complex. nih.gov The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. For quantification, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net

For some thiazole-related compounds, amplification reactions are used for spectrophotometric determination. scirp.org This involves a chemical reaction that produces a colored product, which can then be measured. For instance, a method for thiadiazole derivatives involves a reaction with iodine, followed by oxidation of the resulting iodide to iodate, which then liberates a larger amount of iodine to form a colored complex with starch, measured at 605 nm. scirp.org Such methods can offer enhanced sensitivity. scirp.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₆H₇NO₂S₂). smolecule.comnih.gov A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the proposed chemical structure. nih.gov This is a critical step in the characterization of newly synthesized batches of this compound.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 6 72.066 38.08%
Hydrogen H 1.008 7 7.056 3.73%
Nitrogen N 14.007 1 14.007 7.40%
Oxygen O 15.999 2 31.998 16.91%
Sulfur S 32.065 2 64.130 33.88%

| Total | | | | 189.257 | 100.00% |

Calculations are based on the molecular formula C₆H₇NO₂S₂. smolecule.com

Purity Assessment Methodologies (e.g., Titration)

Besides chromatographic methods, classical analytical techniques like titration can be used for purity assessment. Given the presence of a carboxylic acid group, an acid-base titration is a suitable method to determine the purity or assay of this compound. nihs.go.jp The method involves accurately weighing a sample of the compound, dissolving it in a suitable solvent (such as a water-ethanol mixture), and titrating it with a standardized solution of a strong base, like sodium hydroxide (NaOH). scirp.orgnihs.go.jp The endpoint of the titration, where all the acid has been neutralized, can be detected using a pH meter or a colorimetric indicator such as phenolphthalein. nihs.go.jp The purity is then calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.

Future Perspectives in the Academic Research of 2 2 Methylthio 4 Thiazolyl Acetic Acid

Exploration of Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)

Future synthetic research on 2-[2-(Methylthio)-4-thiazolyl]acetic Acid is expected to pivot towards sustainable and efficient "green" methodologies. nih.govresearchgate.net Conventional synthetic routes often rely on harsh reaction conditions and hazardous solvents, prompting the exploration of environmentally benign alternatives. nih.govbepls.com Key areas of development will likely include microwave-assisted organic synthesis (MAOS), flow chemistry, and the use of eco-friendly reaction media.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields for various thiazole (B1198619) derivatives. nih.govpetsd.orgfigshare.comresearchgate.net This technique can be applied to key steps in the synthesis of this compound, such as the Hantzsch thiazole synthesis, which is a foundational method for creating the thiazole ring. nih.govyoutube.comnih.gov The use of microwave irradiation can enhance the efficiency of the condensation reaction between a thioamide and an α-haloketone precursor. jusst.orgjusst.orggoogle.com

The adoption of green solvents is another critical research avenue. bepls.com Studies on related thiazole syntheses have demonstrated the feasibility of using water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. bepls.com Future work will likely focus on adapting these conditions for the synthesis of this compound, potentially using catalyst-free methods in aqueous media to further enhance the green credentials of the process. bepls.com

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

Methodology Key Advantages Relevance for this compound Synthesis
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced purity. petsd.orgresearchgate.net Accelerating the core Hantzsch cyclization step. nih.gov
Flow Chemistry Improved safety, scalability, process automation, and integration of steps. researchgate.netrsc.org Enabling on-demand, safe, and efficient multi-step synthesis. researchgate.net
Green Solvents (e.g., Water, PEG) Reduced environmental impact, lower toxicity, potential for catalyst-free reactions. bepls.com Minimizing the use of hazardous organic solvents.
Ultrasound-Mediated Synthesis Enhanced reaction rates, improved yields, environmentally friendly. researchgate.netsemanticscholar.org An alternative energy source to promote efficient cyclization.

Advanced Mechanistic Studies using Cutting-Edge Techniques

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing existing synthetic routes and discovering new ones. Future research will increasingly employ a combination of advanced spectroscopic and computational techniques to elucidate intricate mechanistic details. The Hantzsch thiazole synthesis, a likely route to the core structure, involves several intermediates whose formation and subsequent conversion determine the reaction's outcome. youtube.comresearchgate.net

State-of-the-art Nuclear Magnetic Resonance (NMR) spectroscopy, including in-situ monitoring, can provide real-time data on the consumption of reactants and the formation of intermediates and products. This allows for a detailed kinetic analysis of the reaction pathway. Similarly, advanced Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to track changes in functional groups throughout the reaction. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in mapping the potential energy surface of the reaction. researchgate.netresearchgate.net These theoretical calculations can predict the structures of transition states and intermediates, which are often too transient to be observed experimentally. researchgate.net By correlating theoretical predictions with experimental data from techniques like mass spectrometry and X-ray crystallography, a comprehensive picture of the reaction mechanism can be constructed. bohrium.com This synergistic approach will enable researchers to understand factors controlling regioselectivity and stereoselectivity, leading to more rational and efficient synthetic strategies.

Computational Design of New Derivatives with Predicted Reactivity Profiles

Computational chemistry is poised to revolutionize the design of novel derivatives of this compound. By leveraging in silico tools, researchers can predict the physicochemical properties and reactivity of hypothetical molecules before committing to their synthesis, thereby saving significant time and resources. jusst.orgnih.gov

Density Functional Theory (DFT) calculations are a powerful tool for this purpose. bohrium.combohrium.comrsc.org They can be used to calculate a range of quantum chemical descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and global reactivity indices (e.g., chemical hardness, softness, and electronegativity). researchgate.netbohrium.com These descriptors provide quantitative insights into the electronic structure and reactivity of the molecules. For instance, DFT can predict which sites on the thiazole ring or the acetic acid side chain are most susceptible to electrophilic or nucleophilic attack, guiding the design of functionalization reactions. researchgate.net

Molecular docking simulations, while often used in drug discovery, can also be employed to predict how derivatives might interact with specific catalysts or reagents, offering insights into potential synthetic pathways. nih.govjusst.orgnih.gov By creating a virtual library of derivatives of this compound and calculating their properties, researchers can prioritize the synthesis of compounds with the most promising predicted reactivity profiles for specific applications. nih.gov

Table 2: Application of Computational Methods in Derivative Design

Computational Technique Predicted Properties / Application Relevance for Derivative Design
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectroscopic properties. bohrium.combohrium.com Guiding rational modification of the parent compound to achieve desired reactivity.
Molecular Docking Binding affinities and interaction modes with target proteins or catalysts. nih.govnih.gov Predicting potential biological activity or catalytic performance of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with physical or biological properties. ijper.org Developing models to predict the properties of unsynthesized derivatives.

Integration with Automation and High-Throughput Experimentation in Synthesis

The future of chemical synthesis lies in automation and high-throughput experimentation (HTE). nih.govnih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of molecules with desired properties. researchgate.net The integration of automated platforms into the academic research of this compound will facilitate the exploration of its chemical space on an unprecedented scale.

Automated synthesis platforms, which can be based on either batch or flow chemistry, allow for the precise control of reaction parameters and the systematic variation of reactants. nih.govresearchgate.netsigmaaldrich.com For example, an automated system could be programmed to synthesize an array of derivatives by reacting the this compound core with a diverse set of building blocks. researchgate.net This is particularly relevant for creating libraries of amides or esters from the carboxylic acid group.

These automated synthesizers can be coupled with high-throughput analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for rapid product characterization and purity assessment. nih.gov This integrated workflow allows for a complete design-make-test-analyze cycle to be performed with minimal manual intervention, significantly increasing research productivity. Such an approach would be invaluable for systematically studying structure-activity relationships or for discovering new materials based on the thiazole scaffold. acs.org

Role in Advanced Materials Chemistry and Supramolecular Assembly Research

The unique structural features of this compound, namely the heterocyclic thiazole ring containing both nitrogen and sulfur atoms and a carboxylic acid group, make it an attractive building block for advanced materials and supramolecular chemistry. mdpi.comresearchgate.net

The nitrogen and sulfur atoms of the thiazole ring are excellent coordination sites for metal ions. tandfonline.commdpi.com This suggests that this compound and its derivatives could serve as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are of great interest due to their porous structures and potential applications in gas storage, catalysis, and sensing. mdpi.com The properties of the resulting MOFs could be tuned by modifying the substituents on the thiazole ring or by utilizing the carboxylic acid group as a secondary binding site.

Furthermore, the planar, aromatic nature of the thiazole ring, combined with the hydrogen-bonding capability of the carboxylic acid group, makes this molecule a candidate for designing self-assembling supramolecular structures. kuey.net Research could explore the formation of liquid crystals, gels, or other ordered assemblies driven by non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The resulting materials could exhibit interesting optical or electronic properties, with potential applications in organic electronics or as stimuli-responsive materials. mdpi.comkuey.net

Q & A

Q. What are the key synthetic routes for 2-[2-(Methylthio)-4-thiazolyl]acetic Acid, and how can reaction conditions be optimized?

The compound can be synthesized by reacting thiazole precursors with chloroacetic acid under alkaline conditions. For example, heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with chloroacetic acid in an equimolar alkali medium facilitates nucleophilic substitution at the thiol group . Optimization involves controlling reaction temperature (typically 80–100°C), stoichiometric ratios, and purification via recrystallization. Thin-layer chromatography (TLC) and IR spectroscopy are critical for monitoring reaction progress and confirming intermediate purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Integrated spectroscopic approaches are essential:

  • Elemental analysis verifies empirical formula consistency.
  • IR spectroscopy identifies functional groups (e.g., C=O stretch of acetic acid at ~1700 cm⁻¹ and C-S vibrations at 600–700 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) resolves the methylthio group (δ ~2.5 ppm for SCH₃) and thiazole ring protons (δ 7–8 ppm).
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Store in a cool (<25°C), dry environment under inert gas (e.g., nitrogen) to prevent oxidation of the methylthio group. Use amber glass containers to minimize light-induced degradation. Stability studies indicate susceptibility to hydrolysis in acidic/basic conditions, necessitating pH-neutral storage buffers .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists.
  • Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the presence of the methylthio group influence the compound’s reactivity in derivatization reactions?

The methylthio (-SCH₃) group acts as a weak electron-donating substituent, enhancing nucleophilic aromatic substitution at the thiazole ring. However, its steric bulk may hinder reactions at adjacent positions. For example, derivatization with morpholine or piperidine in ethanol selectively modifies the acetic acid moiety rather than the thiazole ring . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution .

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Purity validation : Use HPLC-MS to rule out impurities (>98% purity required for reliable bioassays).
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number.
  • Meta-analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Key steps:

Generate 3D structures using ChemDraw or Gaussian.

Optimize ligand-protein interactions using force fields (AMBER).

Validate predictions with in vitro binding assays (SPR or ITC) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Side reactions : Increased scale may exacerbate byproduct formation (e.g., disulfides from methylthio oxidation). Mitigate with controlled inert atmospheres.
  • Purification : Replace column chromatography with fractional crystallization or pH-dependent extraction.
  • Process analytics : Implement inline FTIR for real-time monitoring .

Q. How to analyze degradation products under varying pH conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • LC-MS/MS : Identify degradation products like sulfoxides (m/z +16) or acetic acid cleavage products.
  • Stability-indicating assays : Use reverse-phase HPLC with UV detection at 254 nm .

Q. What advanced analytical techniques differentiate between similar thiazole derivatives?

  • High-resolution mass spectrometry (HRMS) : Resolve isomers with exact mass differences (e.g., C₈H₇NO₂S vs. C₉H₉NO₂S).
  • 2D NMR (HSQC, HMBC) : Assign positional isomers via heteronuclear coupling.
  • X-ray crystallography : Resolve tautomeric forms or stereochemical ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.